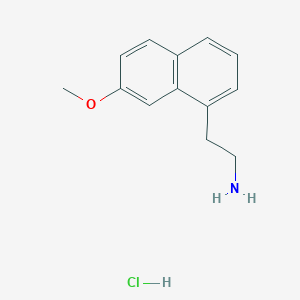

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h2-6,9H,7-8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYGZUDDGWEYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCN)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581546 | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139525-77-2 | |

| Record name | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139525-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-methoxy-1-naphthyl)ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride from 7-methoxy-1-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing 2-(7-methoxynaphthalen-1-yl)ethanamine hydrochloride, a key intermediate in the synthesis of the antidepressant Agomelatine[1], starting from 7-methoxy-1-tetralone. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound from 7-methoxy-1-tetralone is a multi-step process that involves the formation of a key nitrile intermediate, followed by aromatization and reduction. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties. This synthetic pathway is a common strategy employed in the pharmaceutical industry for the production of naphthalenic compounds.[2][3]

The overall transformation can be depicted as follows:

Caption: Overall synthetic scheme.

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the synthesis.

Step 1: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

This step involves a condensation reaction of 7-methoxy-1-tetralone with a cyanide source. A common method is the Knoevenagel condensation with cyanoacetic acid, followed by decarboxylation.

-

Procedure:

-

In a suitable reactor, charge 7-methoxy-1-tetralone (85.0 kg), cyanoacetic acid (60.3 kg), heptanoic acid (15.6 kg), and benzylamine (12.7 kg) in toluene.[2][4]

-

Heat the mixture to reflux and maintain until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[2][4]

-

Cool the reaction mixture and filter the precipitate.

-

Wash the filtrate with a 2N sodium hydroxide solution, followed by water until the aqueous layer is neutral.[4]

-

Remove the toluene by evaporation under reduced pressure.

-

Recrystallize the resulting solid from an ethanol/water (80/20) mixture to yield the purified product.[2][4]

-

Step 2: Aromatization to (7-Methoxy-1-naphthyl)acetonitrile

The dihydronaphthalene intermediate is then aromatized to the corresponding naphthalene derivative. This is often achieved through dehydrogenation using a catalyst such as palladium on carbon.

-

Procedure:

-

Charge a reactor with 5% palladium-on-carbon (12.6 kg) in toluene and heat to reflux.[2]

-

Add a solution of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile (96.1 kg) in toluene and allyl methacrylate (63.7 kg).[2]

-

Continue heating at reflux and monitor the reaction progress by vapor phase chromatography.[2]

-

Upon completion, cool the mixture, filter the catalyst, and evaporate the solvent to obtain the crude product.

-

The crude product can be purified by recrystallization.

-

Step 3: Reduction of (7-Methoxy-1-naphthyl)acetonitrile to 2-(7-Methoxynaphthalen-1-yl)ethanamine

The nitrile group is reduced to a primary amine. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common industrial method.

-

Procedure:

-

While a specific detailed protocol for this reduction step is not fully elaborated in the provided search results, a general approach involves the catalytic hydrogenation of the nitrile.

-

Typically, (7-methoxy-1-naphthyl)acetonitrile would be dissolved in a suitable solvent (e.g., ethanol, methanol, or THF) containing a catalyst (e.g., Raney nickel, palladium on carbon, or rhodium on alumina).

-

The mixture is then subjected to a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete.

-

After filtration of the catalyst, the solvent is removed to yield the desired amine.

-

Step 4: Formation of this compound

The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.

-

Procedure:

-

Dissolve the crude 2-(7-methoxynaphthalen-1-yl)ethanamine in a suitable organic solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl gas in an organic solvent) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

-

Quantitative Data

The following tables summarize the quantitative data reported for the key steps in the synthesis.

Table 1: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

| Parameter | Value | Reference |

| Yield | 87% - 90% | [2][4] |

| Purity | >99% | [2][4] |

| Melting Point | 48-50 °C | [2][4] |

Table 2: Synthesis of (7-Methoxy-1-naphthyl)acetonitrile

| Parameter | Value | Reference |

| Yield | 91% | [2] |

| Purity | >99% | [2] |

| Melting Point | 83 °C | [2] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 139525-77-2 | [1][5] |

| Molecular Formula | C13H16ClNO | [5] |

| Melting Point | 245 °C | [6] |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting material to the final product.

Caption: Detailed workflow for the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 3. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Synthesis and Chemical Properties of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (HCl), a key intermediate in the manufacturing of the antidepressant drug agomelatine. This document details the principal synthetic routes, physical and chemical characteristics, and analytical data of the compound, serving as a vital resource for professionals in pharmaceutical research and development.

Introduction

2-(7-Methoxynaphthalen-1-yl)ethanamine HCl, with CAS number 139525-77-2, is a naphthalene derivative that has garnered significant attention in medicinal chemistry.[1][2] Its primary importance lies in its role as a direct precursor to agomelatine, a melatonergic agonist and 5-HT2C antagonist used in the treatment of major depressive disorders.[1] The purity and characterization of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available technical information on its synthesis and chemical properties.

Chemical and Physical Properties

2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is typically a white to off-white crystalline solid.[2] It is soluble in water and various organic solvents, a characteristic influenced by its polar amine and hydrochloride functional groups.[2] The methoxy group on the naphthalene ring enhances its lipophilicity, which is a key feature for its biological activity precursor role.[2] As a hydrochloride salt, it exhibits greater stability and is easier to handle compared to its free base form.[2]

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 139525-77-2 | [1][2][3] |

| Molecular Formula | C13H16ClNO | [3] |

| Molecular Weight | 237.72 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 245 °C | [4] |

| Boiling Point | 383.1 °C at 760 mmHg | [4] |

| Solubility | Soluble in water and various organic solvents; DMSO (Slightly), Water (Very Slightly, Heated) | [2][4] |

| IUPAC Name | 2-(7-methoxynaphthalen-1-yl)ethanamine;hydrochloride | [3] |

| InChI | InChI=1S/C13H15NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h2-6,9H,7-8,14H2,1H3;1H | [2] |

| InChIKey | HPYGZUDDGWEYDQ-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C=C(C=C2C=C1CCN)OC)Cl | [2] |

Synthesis

The synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine is a critical step in the overall synthesis of agomelatine. Several synthetic routes have been developed, with the most common starting from 7-methoxy-1-tetralone. A representative synthetic pathway is detailed below.

Experimental Protocol: Synthesis from 7-Methoxy-1-tetralone

This synthesis involves a multi-step process starting from the commercially available 7-methoxy-1-tetralone.

Step 1: Synthesis of (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile

-

To a solution of 7-methoxy-1-tetralone in a suitable solvent such as toluene, is added cyanoacetic acid.

-

The mixture is heated at reflux with a Dean-Stark apparatus to remove water.

-

The reaction is catalyzed by a base, such as piperidine or pyridine.

-

Upon completion, the reaction mixture is cooled, washed, and the solvent is evaporated to yield the crude product, which can be purified by crystallization.

Step 2: Dehydrogenation to (7-methoxy-1-naphthyl)acetonitrile

-

The (7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile is dissolved in a high-boiling solvent like toluene or xylene.

-

A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or palladium on carbon (Pd/C) with a hydrogen acceptor like allyl methacrylate, is added.[1][5]

-

The mixture is heated at reflux until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

The reaction mixture is then cooled, filtered to remove the catalyst (if applicable), and the solvent is removed under reduced pressure. The resulting crude product is purified, for instance, by recrystallization.[5]

Step 3: Reduction to 2-(7-Methoxynaphthalen-1-yl)ethanamine

-

The (7-methoxy-1-naphthyl)acetonitrile is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF).

-

A reducing agent, typically a metal hydride like lithium aluminum hydride (LiAlH4), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[1]

-

The reaction mixture is stirred until the reduction is complete.

-

The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.

-

The mixture is filtered, and the organic layer is separated, dried, and concentrated to give the free base of the target amine.

Step 4: Formation of the Hydrochloride Salt

-

The crude 2-(7-Methoxynaphthalen-1-yl)ethanamine is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or concentrated aqueous HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl. The primary techniques employed are spectroscopic methods.

| Analytical Data Type | Description |

| 1H NMR (Predicted) | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring, the methoxy group protons (a singlet around 3.9 ppm), and the ethylamine chain protons. The methylene groups adjacent to the aromatic ring and the amine will appear as triplets. |

| 13C NMR | The carbon NMR spectrum will display distinct signals for all 13 carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethylamine side chain. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the naphthalene ring, and C-O stretching of the methoxy group. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the free base (201.26 g/mol ) and provide fragmentation patterns that can be used to elucidate the structure. The molecular ion peak [M+H]+ for the free base would be observed at m/z 202. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a crucial technique for determining the purity of the compound. Commercial suppliers often report purities greater than 98%.[6][7] |

Biological Role and Applications

The primary and most well-documented application of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is its use as a crucial intermediate in the synthesis of agomelatine.[1] Agomelatine's unique pharmacological profile as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist makes it an effective treatment for major depressive disorder.

While 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is mainly considered a synthetic precursor, its structural motif, a substituted naphthylethylamine, is of interest in medicinal chemistry. This scaffold can serve as a building block for the synthesis of novel compounds targeting various biological pathways, particularly within the central nervous system.

Conclusion

2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is a compound of significant industrial and academic interest due to its indispensable role in the synthesis of agomelatine. This technical guide has provided a detailed overview of its chemical and physical properties, a plausible and detailed synthetic protocol, and its analytical characterization. The information compiled herein serves as a valuable resource for chemists and pharmaceutical scientists involved in the research, development, and manufacturing of agomelatine and related compounds. A thorough understanding of this key intermediate is paramount for ensuring the quality and efficiency of the final pharmaceutical product.

References

- 1. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]

- 2. CAS 139525-77-2: 2-(7-Methoxy-1-naphthyl)ethylamine hydroc… [cymitquimica.com]

- 3. 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride | C13H16ClNO | CID 16050055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | 139525-77-2 | MOLNOVA [molnova.com]

- 7. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | TargetMol [targetmol.com]

An In-Depth Technical Guide to 2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride (CAS 139525-77-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, identified by the CAS number 139525-77-2, is a key chemical intermediate in the pharmaceutical industry.[1][2] Its primary and most well-documented application is serving as a crucial precursor in the synthesis of Agomelatine, a melatonergic antidepressant.[1][2] Agomelatine's unique mechanism, which involves acting as an agonist at melatonin MT1 and MT2 receptors and an antagonist at serotonin 5-HT2C receptors, makes this intermediate a compound of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its properties, synthesis, and analytical methods.

Physicochemical Properties

The compound typically presents as a white to off-white crystalline solid.[3][4] As a hydrochloride salt, it is more stable and easier to handle than its free base form.[3] It is hygroscopic and should be stored in a dry, sealed environment.[4][5]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 139525-77-2 | [3][4][6] |

| Molecular Formula | C₁₃H₁₆ClNO (or C₁₃H₁₅NO·HCl) | [3][5][6] |

| Molecular Weight | 237.72 g/mol | [6][7][8] |

| Appearance | White to Off-White Crystalline Solid | [3][4] |

| Melting Point | 245 °C | [4][5] |

| Boiling Point | 383.1 °C at 760 mmHg | [7][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[10] Slightly soluble in DMSO and very slightly soluble in water (with heating).[4][5] | [4][5][10] |

| Storage Temperature | Room Temperature, sealed in dry conditions, or at -20°C for long-term storage. | [1][4][5][10] |

Table 2: Spectroscopic and Computational Data

| Data Type | Details | Source(s) |

| ¹H NMR (Predicted) | (500 MHz, DMSO-d6) δ 8.00 (s, 1H), 7.88 (d, J = 8.9 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.53 (d, J = 2.4 Hz, 1H), 7.41 (d, J = 6.6 Hz, 1H), 7.32 (d, J = 8.0 Hz, 1H), 7.22 (dd, J = 8.9, 2.4 Hz, 1H), 3.99 (s, 1H), 3.45 (dd, J = 9.7, 6.9 Hz, 1H), 3.09 (dd, J= 9.7, 6.9 Hz, 1H). | [9] |

| LogP | 1.071 (at 25°C and pH 5-9) | [4][5] |

| Vapor Pressure | 5.4 Pa at 25°C | [4][5] |

| Hydrogen Bond Donor | 2 | [6] |

| Hydrogen Bond Acceptor | 2 | [6] |

| Rotatable Bond Count | 3 | [6] |

Experimental Protocols

This compound is primarily used as an intermediate in the synthesis of Agomelatine. The general synthetic pathway involves the reduction of a nitrile precursor.

Synthesis Protocol: Reduction of 2-(7-Methoxynaphthalen-1-yl)acetonitrile

A common method for synthesizing 2-(7-Methoxynaphthalen-1-yl)ethanamine is through the reduction of 2-(7-Methoxynaphthalen-1-yl)acetonitrile.[11]

-

Objective: To produce 2-(7-Methoxynaphthalen-1-yl)ethanamine from its corresponding acetonitrile precursor.

-

Materials:

-

2-(7-Methoxynaphthalen-1-yl)acetonitrile (starting material)

-

Lithium aluminum hydride (LiAlH₄) (reducing agent)

-

Anhydrous ether solvent (e.g., tetrahydrofuran (THF), methyl tertiary butyl ether)

-

Halogenated alkane solvent (e.g., methylene dichloride, chloroform)

-

Hydrochloric acid (HCl) for salt formation

-

-

Methodology:

-

The starting material, 2-(7-methoxynaphthalen-1-yl)acetonitrile, is dissolved in a halogenated alkane solvent such as methylene dichloride to create a solution.[11]

-

In a separate reaction vessel, the reducing agent, lithium aluminum hydride, is suspended in a mixture of the halogenated alkane and an ether solvent like THF.[11]

-

The acetonitrile solution is then added dropwise to the lithium aluminum hydride suspension under controlled temperature conditions.

-

The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water, followed by the addition of an acid (e.g., 30% HCl) to neutralize the reaction mixture and form the hydrochloride salt of the product.[12]

-

The resulting amine hydrochloride is then extracted from the aqueous phase using an organic solvent (e.g., toluene).[12]

-

The organic phases are combined, washed, and concentrated under vacuum to yield the crude product.[12]

-

Further purification can be achieved through recrystallization to obtain a high-purity product.

-

Analytical Protocols: Quality Control

Purity and structural confirmation are critical for pharmaceutical intermediates. Standard analytical techniques are employed to ensure the quality of this compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical specification is a purity of ≥98%.[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the molecule, ensuring it conforms to the expected standard.[8][13]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, further verifying the compound's identity.[13]

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.

Mandatory Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the key transformation in the synthesis of this compound and its subsequent use in the production of Agomelatine.

Caption: Synthetic route from nitrile precursor to Agomelatine.

Logical Relationship in Drug Development

This diagram shows the hierarchical relationship of the compound within the context of antidepressant drug development.

Caption: Role of the compound in the hierarchy of drug synthesis.

Safety and Handling

Based on available safety data, this compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[6]

-

H314: Causes severe skin burns and eye damage.[6]

-

H315: Causes skin irritation.[6]

-

H318: Causes serious eye damage.[6]

Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area.[14]

Conclusion

This compound (CAS 139525-77-2) is a well-characterized compound with a critical role as a building block in pharmaceutical manufacturing. Its established physicochemical properties, defined synthetic routes, and clear analytical methods make it a reliable intermediate for the production of Agomelatine. This guide provides essential technical data to support its application in research and development settings.

References

- 1. molnova.com [molnova.com]

- 2. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | 139525-77-2 | MOLNOVA [molnova.com]

- 3. CAS 139525-77-2: 2-(7-Methoxy-1-naphthyl)ethylamine hydroc… [cymitquimica.com]

- 4. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | 139525-77-2 [chemicalbook.com]

- 6. 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride | C13H16ClNO | CID 16050055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(7-methoxynaphthalen-1-yl)ethanamine,hydrochloride [myskinrecipes.com]

- 8. 139525-77-2 | 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride [albtechnology.com]

- 9. ichemical.com [ichemical.com]

- 10. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | CAS:139525-77-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]

- 12. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 13. cleanchemlab.com [cleanchemlab.com]

- 14. kmpharma.in [kmpharma.in]

(7-Methoxynaphthalen-1-yl)ethanamine: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(7-Methoxynaphthalen-1-yl)ethanamine, a key bicyclic aromatic amine, has emerged as a significant scaffold in medicinal chemistry, primarily recognized for its integral role in the synthesis of the novel antidepressant, Agomelatine. Its unique structural framework, featuring a methoxy-substituted naphthalene core coupled with a flexible ethylamine side chain, provides a versatile platform for the design and development of pharmacologically active compounds. The naphthalene moiety itself is a privileged structure found in numerous approved drugs, conferring properties such as metabolic stability and the ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of (7-methoxynaphthalen-1-yl)ethanamine as a building block in the creation of therapeutic agents. We will delve into detailed experimental protocols, present quantitative pharmacological data, and visualize key biological pathways and synthetic workflows to offer a practical resource for professionals in the field of drug discovery.

Physicochemical Properties

The hydrochloride salt of (7-methoxynaphthalen-1-yl)ethanamine is the commonly used form in synthesis due to its increased stability and ease of handling compared to the free base.

| Property | Value |

| CAS Number | 139525-77-2 (for HCl salt) |

| Molecular Formula | C₁₃H₁₅NO (free base) |

| Molecular Weight | 201.26 g/mol (free base) |

| Appearance | White to off-white solid |

| Melting Point | 245 °C (HCl salt) |

Synthesis of the Building Block

The synthesis of (7-methoxynaphthalen-1-yl)ethanamine is a critical first step for its utilization in medicinal chemistry campaigns. Several synthetic routes have been reported, often as part of the overall synthesis of its derivatives. A common and effective strategy involves the reduction of an appropriate nitrile precursor, 2-(7-methoxynaphthalen-1-yl)acetonitrile.

Experimental Protocol: Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine

This protocol describes a two-step synthesis starting from 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile.

Step 1: Dehydrogenation of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile to 7-methoxy-1-naphthylacetonitrile.

-

Materials: 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile (50.0g, 0.25 mol), toluene (350 ml), allyl methacrylate (42.5g, 0.34 mol), 5% ruthenium on carbon (2.5g).

-

Procedure:

-

To a 500ml four-necked flask, add 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile and toluene. Stir until dissolved.

-

Add allyl methacrylate and stir for 10 minutes.

-

Add the 5% ruthenium on carbon catalyst.

-

Heat the mixture to 80°C and maintain with stirring for 4 hours. Monitor the reaction by GC analysis until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

-

The filtrate is concentrated under reduced pressure. The residue is recrystallized from a 65% ethanol/water solution to yield 7-methoxy-1-naphthylacetonitrile.[3]

-

-

Expected Yield: 94.7%[3]

Step 2: Reduction of 7-methoxy-1-naphthylacetonitrile to 2-(7-methoxynaphthalen-1-yl)ethanamine.

-

Materials: 7-methoxy-1-naphthylacetonitrile, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 7-methoxy-1-naphthylacetonitrile in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield 2-(7-methoxynaphthalen-1-yl)ethanamine.

-

Note: This is a generalized procedure. Specific quantities and reaction times can be found in various patents describing the synthesis of Agomelatine.

References

- 1. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide - Google Patents [patents.google.com]

- 3. Preparation method of 7-methoxy-1-naphthylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic and Analytical Profile of 2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (CAS No. 139525-77-2), a key intermediate in the synthesis of the antidepressant Agomelatine. This document details experimental protocols for spectroscopic analysis and presents the data in a structured format to support research and development in medicinal chemistry and drug manufacturing.

Chemical Structure and Properties

-

IUPAC Name: 2-(7-methoxynaphthalen-1-yl)ethanamine;hydrochloride[1]

-

Molecular Formula: C₁₃H₁₆ClNO[1]

-

Molecular Weight: 237.72 g/mol [1]

-

Appearance: White to off-white solid.

-

Solubility: Slightly soluble in DMSO and water (with heating).

Spectroscopic Data

The following tables summarize the available spectroscopic data. It is important to note that the experimental data presented below is for the free base, 2-(7-Methoxynaphthalen-1-yl)ethanamine, which is structurally representative for the purpose of spectral interpretation. A predicted ¹H NMR spectrum for the hydrochloride salt is also included for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Compound Form | Solvent | Frequency | Chemical Shift (δ) in ppm and Assignment |

| Hydrochloride Salt (Predicted) | DMSO-d₆ | 500 MHz | 8.00 (s, 1H), 7.88 (d, J=8.9 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H), 7.53 (d, J=2.4 Hz, 1H), 7.41 (d, J=6.6 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.22 (dd, J=8.9, 2.4 Hz, 1H), 3.99 (s, 1H, -OCH₃), 3.45 (dd, J=9.7, 6.9 Hz, 1H, -CH₂-), 3.09 (dd, J=9.7, 6.9 Hz, 1H, -CH₂-)[2][3] |

| Free Base (Experimental) | CDCl₃ | 400 MHz | 6.97-7.70 (m, 6H, Aromatic protons), 5.54 (br s, 2H, -NH₂), 3.97 (s, 3H, -OCH₃), 3.55-3.60 (m, 2H, -CH₂-N), 3.19-3.22 (t, 2H, Ar-CH₂-)[4] |

Table 2: ¹³C NMR Spectral Data (Free Base, Experimental)

| Solvent | Frequency | Chemical Shift (δ) in ppm | Assignment |

| CDCl₃ | 400 MHz | 157.39 - 102.64 | Aromatic Carbons |

| 55.22 | -OCH₃ Carbon | ||

| 39.63 | -CH₂- Carbon in the vicinity of the nitrogen atom | ||

| 33.13 | -CH₂- Carbon attached to the aromatic ring |

Data for the free base, 2-(7-Methoxynaphthalen-1-yl)ethanamine, is derived from the characterization of "Agomelatine acid impurity (AGM-II)"[4]

Mass Spectrometry (MS)

Mass spectral analysis of the free base, 2-(7-methoxynaphthalen-1-yl)ethanamine, confirms its molecular weight.

Table 3: Mass Spectrometry Data (Free Base, Experimental)

| Ionization Method | Observed Ion (m/z) | Interpretation |

| Not Specified | 202.1 | [M+H]⁺ |

Data for the free base, 2-(7-Methoxynaphthalen-1-yl)ethanamine, is derived from the characterization of "Agomelatine acid impurity (AGM-II)"[4]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Amine Salt) | Stretching | 3200 - 2800 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H | Bending | 1650 - 1550 |

| C-O (Aryl Ether) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm, centered around 6-8 ppm.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence with nuclear Overhauser effect (NOE) (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 to 4096 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of approximately 200-250 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

Filter the final solution through a 0.2 µm syringe filter if any particulate matter is present.[5]

ESI-MS Parameters:

-

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to ensure a stable spray.

-

Drying Gas Flow and Temperature: Optimized to facilitate desolvation of the analyte ions.

-

Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 50-500).

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ for the free base).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-O).

-

Compare the obtained spectrum with reference spectra if available.

Experimental Workflow and Logical Relationships

The synthesis and characterization of this compound is a multi-step process. The following diagram illustrates a typical workflow.

Caption: A general workflow for the synthesis and spectroscopic characterization of the target compound.

Signaling Pathways

As this compound is a synthetic intermediate, there is no direct research available on its interaction with specific signaling pathways. Its biological relevance is primarily as a precursor to Agomelatine, which acts as an agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the 5-HT2c receptor. The therapeutic effects of Agomelatine are attributed to the synergistic action on these receptor systems, which are involved in the regulation of circadian rhythms and mood.

References

An In-depth Technical Guide to 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (CAS RN: 139525-77-2) is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the novel antidepressant, agomelatine.[1][2][3] Agomelatine's unique mechanism of action, as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist, underscores the significance of its synthetic precursors.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl, serving as a critical resource for professionals in drug discovery and development.

Chemical Structure and Properties

2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is the hydrochloride salt of a primary amine featuring a methoxy-substituted naphthalene core. The presence of the naphthalene ring system, the primary amine, and the methoxy group dictates its chemical behavior and physical properties.

Diagram: Chemical Structure of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl

Caption: Chemical structure of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 139525-77-2 | [4] |

| Molecular Formula | C₁₃H₁₆ClNO | [4] |

| Molecular Weight | 237.73 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 245 °C | [5] |

| Boiling Point | 383.1 °C at 760 mmHg | [6] |

| Solubility | DMSO (Slightly), Water (Very Slightly, Heated) | [5] |

| Stability | Hygroscopic | [5] |

Experimental Protocols: Synthesis

Several synthetic routes to 2-(7-Methoxynaphthalen-1-yl)ethanamine have been reported, primarily in the context of agomelatine synthesis. Below are detailed protocols for two common methods.

Diagram: Synthetic Workflow for 2-(7-Methoxynaphthalen-1-yl)ethanamine

Caption: Synthetic routes to 2-(7-Methoxynaphthalen-1-yl)ethanamine.

Method 1: Reduction of 2-(7-Methoxynaphthalen-1-yl)acetonitrile

This method involves the direct reduction of the corresponding nitrile to the primary amine using a strong reducing agent like lithium aluminum hydride.[7]

Materials:

-

2-(7-Methoxynaphthalen-1-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Water

-

10% Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 29g (148 mmol) of 2-(7-methoxynaphthalen-1-yl)acetonitrile in 85ml of dichloromethane to create mixture A.[7]

-

In a separate reaction vessel, add 15g (395 mmol) of lithium aluminum hydride.[7]

-

Slowly add 45ml of dichloromethane, followed by 20ml of tetrahydrofuran to the lithium aluminum hydride to create mixture B.[7]

-

Cool mixture B to below 30 °C.[7]

-

Slowly drip mixture A into mixture B over approximately 2.2 hours, maintaining the reaction temperature between 30-40 °C.[7]

-

After the addition is complete, cool the reaction mixture to below 15 °C.[7]

-

Carefully quench the reaction by the successive addition of 15ml of water, 15ml of 10% aqueous sodium hydroxide solution, and 20ml of water.[7]

-

Stir the mixture at room temperature for 2.5 hours.[7]

-

Filter the resulting mixture.[7]

-

Concentrate the filtrate under reduced pressure to yield the oily product, 2-(7-methoxynaphthalen-1-yl)ethanamine.[7]

Method 2: Synthesis from 2-(7-Methoxynaphthalen-1-yl)ethanol via an Azide Intermediate

This multi-step synthesis proceeds through the conversion of the corresponding alcohol to an azide, which is then reduced to the primary amine.[8]

Step 2a: Mesylation of 2-(7-Methoxynaphthalen-1-yl)ethanol

Materials:

-

2-(7-Methoxynaphthalen-1-yl)ethanol

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve 1.7g (7.39 mmol) of 2-(7-methoxynaphthalen-1-yl)ethanol in 20mL of CH₂Cl₂ and cool to 0 °C.[8]

-

Add 1.23mL (8.87 mmol) of Et₃N, followed by the dropwise addition of 0.69mL (8.9 mmol) of methanesulfonyl chloride.[8]

-

Stir the mixture for 30 minutes at 0 °C.[8]

-

Pour the reaction mixture into 50mL of 1N HCl and extract with diethyl ether (2 x 20mL).[8]

-

Wash the combined organic extracts with saturated aqueous NaHCO₃, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate as a pale white solid.[8]

Step 2b: Azidation of 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

Materials:

-

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

React the mesylate from the previous step with sodium azide in DMF at 80 °C to obtain 1-(2-azidoethyl)-7-methoxynaphthalene.[8] (Note: Detailed procedural specifics beyond this were not available in the cited source).

Step 2c: Reduction of 1-(2-Azidoethyl)-7-methoxynaphthalene

Materials:

-

1-(2-Azidoethyl)-7-methoxynaphthalene

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Zinc powder

-

Ethyl acetate

-

Aqueous ammonia

Procedure:

-

To a stirred solution of 0.5g (2.2 mmol) of the azide and 0.3g (5.5 mmol) of NH₄Cl in a 3:1 EtOH-H₂O mixture (5mL), add 0.23g (3.3 mmol) of Zinc powder.[8]

-

Stir the reaction mixture vigorously at room temperature for 30 minutes.[8]

-

Upon reaction completion (monitored by TLC), add 15mL of ethyl acetate and 5mL of aqueous ammonia.[8]

-

Extract the mixture with ethyl acetate (2 x 25mL).[8]

-

Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2-(7-methoxynaphthalen-1-yl)ethanamine.[8]

Spectroscopic Data

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) of free base | δ 7.79 (m, 1H), 7.70 (m, 1H), 7.31 (m, 3H), 7.19 (m, 1H), 4.72 (s, 2H, -NH₂), 3.97 (s, 3H, -OCH₃), 3.21 (t, 2H), 3.14 (t, 2H)[9] |

| IR (KBr) of precursor 2-(7-Methoxynaphthalen-1-yl)ethanol | ν 3263, 3005, 2949, 2878, 2830, 1624, 1597, 1507, 1468, 1432, 1381, 1341, 1255, 1210, 1160, 1132, 1041, 910, 830, 785, 751, 694 cm⁻¹[8] |

Chemical Reactivity

The reactivity of 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is primarily dictated by the primary amino group and the aromatic naphthalene ring.

Reactions of the Amino Group

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.[7]

-

Alkylation: The amine can be alkylated by reaction with alkyl halides. This can lead to the formation of secondary, tertiary, and even quaternary ammonium salts.[7]

-

Salt Formation: Being basic, the amine reacts with acids to form ammonium salts. The hydrochloride salt is the most common form for this compound, enhancing its stability and ease of handling.[7]

-

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases).[1]

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) would lead to the formation of an unstable diazonium salt, which would likely decompose to form the corresponding alcohol.[7]

Reactions of the Naphthalene Ring

The methoxy-substituted naphthalene ring is susceptible to electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group. However, the ethylamine side chain is deactivating. The regioselectivity of electrophilic substitution would be influenced by both substituents.

Conclusion

2-(7-Methoxynaphthalen-1-yl)ethanamine HCl is a compound of significant interest in medicinal chemistry, primarily due to its role as a key precursor to agomelatine. A thorough understanding of its chemical properties, synthetic pathways, and reactivity is essential for optimizing the production of this important therapeutic agent and for the development of new chemical entities. This guide provides a consolidated resource of the available technical information to aid researchers and developers in their work with this versatile intermediate.

References

- 1. britannica.com [britannica.com]

- 2. 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride | C13H16ClNO | CID 16050055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | 139525-77-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

The Pivotal Role of 2-(7-Methoxynaphthalen-1-yl)ethanamine in the Synthesis of Agomelatine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine, a novel antidepressant with a unique pharmacological profile, has garnered significant attention in the field of neuroscience and drug development. Its synthesis is a multi-step process wherein the intermediate, 2-(7-Methoxynaphthalen-1-yl)ethanamine, plays a central and indispensable role. This technical guide elucidates the critical function of this key intermediate in various synthetic routes leading to Agomelatine. It provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to facilitate a deeper understanding for researchers and professionals in the pharmaceutical industry.

Introduction to Agomelatine and its Synthesis

Agomelatine, chemically known as N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide, is an antidepressant that acts as a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist.[1][2] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder, offering benefits in sleep regulation and mood improvement.[1][3] The synthesis of Agomelatine involves the construction of its characteristic methoxynaphthalene core followed by the introduction of an ethylamine side chain, which is subsequently acetylated. At the heart of this synthetic strategy lies the formation of 2-(7-Methoxynaphthalen-1-yl)ethanamine, the direct precursor to the final active pharmaceutical ingredient (API).[4][5]

The Central Role of 2-(7-Methoxynaphthalen-1-yl)ethanamine

2-(7-Methoxynaphthalen-1-yl)ethanamine serves as the foundational scaffold upon which the final acetamide group of Agomelatine is installed.[4] The efficiency and purity of the final API are heavily reliant on the successful and high-yielding synthesis of this key intermediate. Several synthetic routes have been developed to produce 2-(7-Methoxynaphthalen-1-yl)ethanamine, often starting from more readily available precursors like 7-methoxy-1-tetralone or ethyl-2-(7-methoxynaphthalen-1-yl)acetate.[6][7] The choice of a particular synthetic pathway in an industrial setting often depends on factors such as cost of starting materials, scalability, safety, and overall yield.

Synthetic Pathways to 2-(7-Methoxynaphthalen-1-yl)ethanamine and Agomelatine

Multiple synthetic strategies have been reported for the preparation of Agomelatine, with most converging on the formation of 2-(7-Methoxynaphthalen-1-yl)ethanamine. Below are detailed descriptions of prominent synthetic routes.

Route 1: From Ethyl-2-(7-methoxynaphthalen-1-yl)acetate

A common and efficient method starts with the commercially available ethyl-2-(7-methoxynaphthalen-1-yl)acetate.[6][8] This route involves the reduction of the ester to the corresponding alcohol, followed by conversion to an amine and subsequent acetylation.

Logical Relationship of Route 1

Caption: Synthetic pathway of Agomelatine starting from an acetate ester.

Route 2: From 7-Methoxy-1-naphthylacetonitrile

Another widely employed route utilizes 7-methoxy-1-naphthylacetonitrile as the starting material.[9][10] This method involves the reduction of the nitrile group to a primary amine.

Experimental Workflow for Route 2

Caption: Agomelatine synthesis via reduction of a nitrile intermediate.

Quantitative Data Presentation

The following tables summarize the quantitative data from various reported synthetic methods, providing a comparative overview of their efficiencies.

| Route | Starting Material | Key Intermediate | Overall Yield (%) | Reference |

| 1 | Ethyl-2-(7-methoxynaphthalen-1-yl)acetate | 2-(7-Methoxynaphthalen-1-yl)ethanamine | 63 | [6] |

| 2 | 7-Methoxy-1-naphthylacetonitrile | 2-(7-Methoxynaphthalen-1-yl)ethanamine | High | [9] |

| 3 | 2-(7-methoxynaphthalen-1-yl)acetic acid ethyl ester | 2-(7-Methoxynaphthalen-1-yl)ethanamine | 80 | [7] |

| 4 | 2-(7-methoxynaphthalene-1-yl) acetonitrile | 2-(7-methoxynaphthalene-1-yl) ethamine | 97-99 | [11] |

Detailed Experimental Protocols

Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanol (Intermediate for Route 1)[6]

To a stirred solution of lithium aluminum hydride (0.31g, 8.19 mmol) in dry THF (10mL), a solution of ethyl-2-(7-methoxynaphthalen-1-yl)acetate (2g, 8.19 mmol) in dry THF (20mL) was added slowly at 0°C. The reaction mixture was stirred for 30 minutes and then brought to room temperature. After completion of the reaction (monitored by TLC), it was cooled and quenched by the addition of a 15% NaOH solution.

Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine (Route 1)[6]

To a stirred solution of 1-(2-azidoethyl)-7-methoxynaphthalene (0.5g, 2.2mmol) and ammonium chloride (0.3g, 5.5mmol) in an ethanol-water mixture (5mL, 3:1), zinc powder (0.23g, 3.3mmol) was added. The resulting mixture was stirred vigorously at room temperature for 30 minutes. Following completion of the reaction (monitored by TLC), ethyl acetate (15mL) and aqueous ammonia (5mL) were added, and the mixture was extracted with ethyl acetate (2x25mL). The combined organic phases were washed with brine, dried over Na2SO4, and concentrated under reduced pressure to yield the product.

Synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine (Route 2)[9]

In a 500mL autoclave, 20g of 7-methoxy-1-naphthaleneacetonitrile, 200mL of ethanol, 40mL of ammonia water, and 5g of freshly prepared Raney nickel were combined. The autoclave was purged with hydrogen gas three times and then pressurized to 3-3.5 MPa. The reaction was stirred at 30°C for 12 hours. After the starting material was consumed (as indicated by TLC), the Raney nickel was removed by filtration. The ethanol was distilled off under reduced pressure to obtain 7-methoxy-1-naphthylethylamine as a brown oil.

Synthesis of Agomelatine from 2-(7-Methoxynaphthalen-1-yl)ethanamine[7]

To a toluene solution containing 2-(7-methoxynaphthalen-1-yl)ethanamine, 150 g of acetic anhydride (1.47 moles) is added. The reaction mixture is heated to 40°C and maintained at this temperature for approximately 3 hours. After the reaction is complete, 1.8 liters of water are added, and the phases are separated. The washing step with water is repeated twice. The organic phase is then evaporated to yield Agomelatine.

Signaling Pathways of Agomelatine

Agomelatine's unique antidepressant effect is attributed to its synergistic action on melatonergic and serotonergic systems.[2][3][12] It acts as an agonist at MT1 and MT2 melatonin receptors and as an antagonist at 5-HT2C serotonin receptors.[2][3] This dual action leads to a cascade of downstream signaling events that are believed to normalize circadian rhythms and increase dopamine and norepinephrine release in the prefrontal cortex.[13]

Agomelatine's Mechanism of Action

Caption: Overview of Agomelatine's dual mechanism of action.

Conclusion

2-(7-Methoxynaphthalen-1-yl)ethanamine is a cornerstone in the synthesis of Agomelatine. The development of efficient and scalable synthetic routes to this key intermediate is paramount for the cost-effective production of this important antidepressant. This guide has provided a detailed technical overview of its role, presenting various synthetic pathways, quantitative data, and experimental protocols to aid researchers and professionals in the field. A thorough understanding of the synthesis of this intermediate is crucial for any entity involved in the research, development, or manufacturing of Agomelatine.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. EP2703383A1 - Process for the preparation of agomelatine - Google Patents [patents.google.com]

- 8. Efficient Synthesis of Anti-depressant Agent Agomelatine [ideas.repec.org]

- 9. Method for preparing Agomelatine N-[2-(7-methoxynaphthalene-1-yl)ethyl] acetamide - Eureka | Patsnap [eureka.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. CN102260180A - Synthesis method of agomelatine intermediate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]

Technical Guide: Physicochemical Properties and Synthetic Protocols of 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride (Agomelatine Precursor CAS: 139525-77-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride, a key precursor in the synthesis of Agomelatine. The document outlines its fundamental characteristics, provides detailed experimental protocols for its synthesis, and visualizes the synthetic pathway.

Core Physicochemical Properties

2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride (CAS: 139525-77-2) is a white to off-white crystalline solid.[1] As a hydrochloride salt, it offers greater stability and ease of handling compared to its free base form.[1] Its chemical structure features a naphthalene ring substituted with a methoxy group and an ethylamine side chain, rendering it soluble in water and various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] This compound is also known as Agomelatine Impurity A HCl or Agomelatine Desacetyl Impurity.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride.

| Property | Value | Source |

| CAS Number | 139525-77-2 | [1][2][6][7] |

| Molecular Formula | C₁₃H₁₆ClNO | [2][6][7] |

| Molecular Weight | 237.72 g/mol | [2][6][7] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 245 °C | [8] |

| Solubility | Soluble in Water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Purity | >97% to >98% available commercially | [1][2] |

Synthesis of Agomelatine Precursor (139525-77-2)

The synthesis of 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride is a multi-step process that begins with 7-methoxy-1-tetralone and proceeds through the key intermediate 2-(7-methoxy-1-naphthyl)acetonitrile.

Synthetic Pathway Visualization

Caption: Synthetic pathway from 7-Methoxy-1-tetralone to Agomelatine.

Experimental Protocols

The following protocols are detailed descriptions of the key synthetic steps.

Step 1: Synthesis of 2-(7-Methoxy-1-naphthyl)acetonitrile from 7-Methoxy-1-tetralone

This step involves a two-part process of dehydration cyanation followed by dehydrogenated aromatization.[9]

-

Part A: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

-

Introduce 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, and 15.6 kg of heptanoic acid into a 670-litre reactor containing toluene.[10]

-

Add 12.7 kg of benzylamine to the mixture.[10]

-

Heat the mixture at reflux.[10]

-

Once the reaction is complete (monitored by the disappearance of the starting substrate), cool the solution and filter it.[10]

-

Wash the resulting precipitate with toluene.[10]

-

Wash the filtrate with a 2N sodium hydroxide solution and then with water until neutral.[10]

-

Remove the solvent by evaporation.

-

Recrystallize the resulting solid from an ethanol/water (80/20) mixture to yield the title product.[10]

-

-

Part B: Dehydrogenated Aromatization to (7-Methoxy-1-naphthyl)acetonitrile

-

Introduce 12.6 kg of 5% palladium-on-carbon in toluene into a 670-litre reactor and heat to reflux.[11][12] An alternative catalyst is 5% ruthenium/carbon.[13]

-

Add a solution of 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile in toluene.[11][12]

-

Add 63.7 kg of an allyl derivative, such as allyl methacrylate.[11][12]

-

Continue the reaction at reflux and monitor its progress using vapor phase chromatography.[11][12]

-

Upon completion, cool the reaction mixture to ambient temperature and filter to remove the catalyst.[12]

-

Evaporate the solvent from the filtrate and recrystallize the solid residue to obtain (7-Methoxy-1-naphthyl)acetonitrile.[11]

-

Step 2: Hydrogenation to 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride (139525-77-2)

-

Hydrogenate the resulting 2-(7-methoxy-1-naphthyl)acetonitrile in the presence of Raney nickel in an ethanol solvent.[2]

-

Following the hydrogenation, treat the product with hydrochloric acid to yield 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride.[2]

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of the Agomelatine precursor.

Further Applications

The primary application of 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride is its role as a direct precursor in the final acetylation step to produce Agomelatine.[2] Agomelatine is an atypical antidepressant that acts as a melatonergic agonist and a 5-HT2C antagonist.[9][11] The purity and quality of this precursor are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient.

References

- 1. CAS 139525-77-2: 2-(7-Methoxy-1-naphthyl)ethylamine hydroc… [cymitquimica.com]

- 2. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | CAS:139525-77-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Agomelatine Impurity 5 Hydrochloride | 139525-77-2 | SynZeal [synzeal.com]

- 4. Agomelatine Impurity A HCl - CAS - 139525-77-2 | Axios Research [axios-research.com]

- 5. veeprho.com [veeprho.com]

- 6. aablocks.com [aablocks.com]

- 7. 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride | C13H16ClNO | CID 16050055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]

- 11. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 12. EP1564205B1 - Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 13. Preparation method of 7-methoxy-1-naphthylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Stability and Storage of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride (CAS Number: 139525-77-2). This compound is a key intermediate and a known impurity in the synthesis of the antidepressant drug Agomelatine.[1] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical preparations. This document details its physicochemical properties, stability under various stress conditions, and best practices for handling and storage.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] One of its key characteristics is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3] This property is a critical factor in determining appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C13H16ClNO | [4] |

| Molecular Weight | 237.73 g/mol | [2] |

| Melting Point | 245 °C | [2] |

| Solubility | Slightly soluble in DMSO, very slightly soluble in water (can be enhanced with heating) | [2] |

| Stability | Hygroscopic | [2][3] |

Stability Profile

Direct, comprehensive stability studies on this compound are not extensively available in public literature. However, valuable insights can be drawn from forced degradation studies conducted on Agomelatine, for which this compound is a primary impurity.[5] These studies expose the drug substance to extreme conditions to predict its long-term stability and identify potential degradation products.

The following table summarizes the typical degradation behavior of the closely related compound, Agomelatine, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. It is reasonable to infer that this compound may exhibit similar sensitivities.

| Stress Condition | Typical Observation for Related Compounds | Potential Degradation |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Labile, significant degradation observed. | Degradation of the ethylamine side chain or cleavage of the methoxy group. |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Labile, significant degradation observed. | Similar to acidic conditions, with potential for base-catalyzed reactions. |

| Oxidative (e.g., 3% H2O2) | Sensitive to oxidation. | Oxidation of the naphthalene ring system. |

| Photolytic (e.g., UV light exposure) | Potential for degradation. | Photochemical reactions leading to various degradation products. |

| Thermal (e.g., elevated temperature) | Generally stable at room temperature, but degradation can occur at higher temperatures. | Thermally induced decomposition. |

Recommended Storage and Handling

Given its hygroscopic nature, the following storage and handling conditions are recommended to maintain the integrity and purity of this compound:

-

Storage Temperature: Store at room temperature.[2]

-

Atmosphere: Store in a dry and well-ventilated place.[6] It is crucial to protect the compound from moisture.

-

Container: Keep the container tightly closed and sealed in a dry environment.[2][6]

-

Handling: Avoid prolonged or repeated exposure.[6] Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Handling should be performed in a well-ventilated area or under a fume hood.

Experimental Protocols

The following are generalized experimental protocols for stability testing, adapted from studies on related pharmaceutical compounds. These can serve as a template for designing specific stability studies for this compound.

Hygroscopicity Testing

This protocol outlines a standard procedure for evaluating the moisture absorption properties of a powdered substance.[7]

Caption: Workflow for Hygroscopicity Testing.

Methodology:

-

Sample Preparation: Accurately weigh a specified amount of the compound into a pre-weighed, suitable container. Label the container with essential details.[7]

-

Conditioning: Place the container with the sample in a controlled humidity chamber set to specific conditions (e.g., 25°C and 80% relative humidity for stress testing).[8] Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).[7]

-

Analysis: After the equilibration period, re-weigh the sample.

-

Calculation: Calculate the percentage of weight gain to determine the degree of hygroscopicity.

Forced Degradation (Stress Testing)

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[9]

Caption: General Workflow for Forced Degradation Studies.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Application of Stress Conditions:

-

Acidic/Alkaline Hydrolysis: Treat the stock solution with an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution and incubate at room or elevated temperature for a specified time.[10]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H2O2) and incubate.[10]

-

Thermal Degradation: Expose a solid sample or solution to elevated temperatures.

-

Photodegradation: Expose the stock solution to UV and/or visible light.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient and its degradation products. The following is a representative HPLC method adapted from studies on Agomelatine.[11][12]

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV or Fluorescence detection (e.g., excitation at 230 nm, emission at 370 nm for fluorescence). |

| Column Temperature | Maintained at a constant temperature (e.g., 25-35°C). |

Signaling Pathway Context

As this compound is a precursor to Agomelatine, understanding the mechanism of action of Agomelatine provides valuable context for its biological relevance.[1] Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist.[13][14] This dual action is believed to contribute to its antidepressant effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the frontal cortex.[15]

Caption: Simplified Signaling Pathway of Agomelatine.

Conclusion

This compound is a hygroscopic compound that requires careful storage and handling to prevent moisture absorption and potential degradation. While specific stability data for this intermediate is limited, forced degradation studies on the related compound Agomelatine suggest potential lability to acidic, alkaline, and oxidative conditions. For research and drug development purposes, it is imperative to store this compound in tightly sealed containers in a dry, well-ventilated environment at room temperature. The experimental protocols and contextual information provided in this guide serve as a valuable resource for ensuring the quality and stability of this important pharmaceutical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-(7-Methoxy-1-naphthyl)ethylamine hydrochloride | 139525-77-2 [chemicalbook.com]

- 4. 2-(7-Methoxynaphthalen-1-yl)ethan-1-amine hydrochloride | C13H16ClNO | CID 16050055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchps.com [jchps.com]

- 13. psychscenehub.com [psychscenehub.com]

- 14. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Agomelatine? [synapse.patsnap.com]

Methodological & Application

Step-by-step synthesis protocol for 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride, a key intermediate in the preparation of the antidepressant agomelatine. The synthesis commences from the readily available starting material, 7-methoxy-1-tetralone, and proceeds through a three-step sequence involving a condensation reaction, an aromatization, and a final reduction, followed by salt formation.

Overall Synthesis Workflow

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile

This step involves the condensation of 7-methoxy-1-tetralone with cyanoacetic acid.

Materials:

-

7-methoxy-1-tetralone

-

Cyanoacetic acid

-

Heptanoic acid

-

Benzylamine

-

Toluene

-

2N Sodium hydroxide solution

-

Ethanol

-

Water

Procedure:

-

In a suitable reactor, charge 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, 15.6 kg of heptanoic acid, and 12.7 kg of benzylamine in toluene.

-